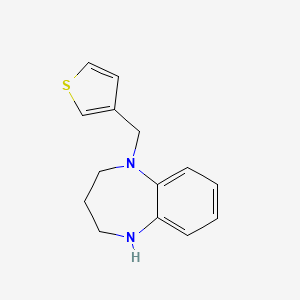![molecular formula C15H20N2O3 B6646544 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid](/img/structure/B6646544.png)
3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid, also known as CPP-115, is a drug that has been researched for its potential use in treating various neurological disorders. It is a prodrug of vigabatrin, a medication that is used to treat epilepsy. CPP-115 is thought to work by increasing the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Mecanismo De Acción
3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid is a prodrug of vigabatrin, which works by irreversibly inhibiting the enzyme GABA transaminase (GABA-T). GABA-T is responsible for breaking down GABA in the brain, so inhibiting this enzyme leads to increased levels of GABA. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. By increasing GABA levels, 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid is thought to reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has been shown to increase GABA levels in the brain, which can lead to a number of physiological effects. These include reduced neuronal excitability, decreased seizure activity, and decreased drug-seeking behavior. 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has also been shown to have anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid in lab experiments is that it has been well-studied and is relatively easy to synthesize. Additionally, because 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid is a prodrug of vigabatrin, it has a similar mechanism of action and can be used as a substitute for vigabatrin in some experiments. However, one limitation of using 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid is that it may not be effective in all animal models, and its effectiveness in humans is still being studied.
Direcciones Futuras
There are a number of potential future directions for research on 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid. One area of interest is the drug's potential use in treating addiction. 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has been shown to reduce drug-seeking behavior in animal models, and there is some evidence to suggest that it may be effective in treating cocaine addiction in humans. Another area of interest is the drug's potential use in treating anxiety disorders. 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has been shown to have anxiolytic effects in animal models, and there is some evidence to suggest that it may be effective in treating anxiety in humans. Finally, there is ongoing research into the safety and efficacy of 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid in treating epilepsy and other neurological disorders.
Métodos De Síntesis
3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid is synthesized through a multi-step process that involves the use of various chemical reagents and solvents. The process typically begins with the reaction of 3-bromoaniline with cyclopentanone to form 3-(cyclopentylamino)aniline. This intermediate is then reacted with 3-(tert-butoxycarbonylamino)benzoic acid to form 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid.
Aplicaciones Científicas De Investigación
3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has been studied for its potential use in treating a variety of neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, 3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid has been shown to be effective in reducing seizures and decreasing drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
3-[3-[(1-aminocyclopentanecarbonyl)amino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c16-15(8-1-2-9-15)14(20)17-12-5-3-4-11(10-12)6-7-13(18)19/h3-5,10H,1-2,6-9,16H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEFPIBBZFOJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)NC2=CC=CC(=C2)CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol](/img/structure/B6646484.png)


![(5-amino-1-methylpyrazol-4-yl)-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B6646512.png)

![3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6646527.png)
![3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid](/img/structure/B6646532.png)
![3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B6646536.png)

![1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol](/img/structure/B6646557.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide](/img/structure/B6646575.png)